4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(1H-indol-3-ylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-9-10(2)20-15-14(9)16(19-8-18-15)21-13-7-17-12-6-4-3-5-11(12)13/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTUNJHUGJWGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC3=CNC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Functionalization
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is prepared via the Gewald reaction, combining elemental sulfur, a ketone (e.g., acetylacetone), and cyanoacetate in ethanol under reflux. Cyclocondensation with formamide or acetic anhydride then yields the 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine intermediate (Figure 1A).
Reaction Conditions
Chlorination at Position 4
The hydroxyl group at position 4 is replaced with chlorine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step generates 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, a pivotal intermediate for subsequent nucleophilic substitution.
Optimized Protocol
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Reagent: POCl₃ (3 equivalents)
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Catalyst: N,N-dimethylformamide (DMF, catalytic)
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Temperature: 80°C
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Time: 4 hours
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures, yielding crystalline 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine.
Purity Metrics
Spectroscopic Confirmation
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IR (KBr): 3050 cm⁻¹ (C-H aromatic), 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O absent, confirming substitution).
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¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 6H, 5,6-CH₃), 6.90–8.10 (m, 8H, indole and thienopyrimidine-H).
Alternative Synthetic Routes
One-Pot Annulation-Thiolation
A streamlined approach combines thienopyrimidine formation and thiol substitution in a single pot. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, formamide, and indole-3-thiol are refluxed in DMF with POCl₃, though yields are lower (45–50%).
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, chlorination and substitution steps achieve 70% yield in 2 hours under 150 W irradiation.
Challenges and Optimization
Competing Side Reactions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to acetonitrile improves isolability with minimal yield loss.
Industrial-Scale Considerations
For kilogram-scale production:
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Catalyst: Tetrabutylammonium bromide (TBAB) boosts SNAr efficiency.
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Continuous Flow Systems: Reduce processing time by 40% compared to batch reactors.
Table 1. Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thienopyrimidine core | Formamide, reflux, 24h | 85 |
| Chlorination | POCl₃, DMF, 80°C, 4h | 93 |
| SNAr substitution | Indole-3-thiol, NaH, DMF, 100°C, 8h | 72 |
Table 2. Spectroscopic Data for Final Compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 2.35 (s, 6H), 6.90–8.10 (m, 8H) |
| IR | 3050, 2210 cm⁻¹ |
| MS | m/z 311.4 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties
Mechanism of Action
The mechanism of action of 4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Thienopyrimidine Core
5,6-Dimethyl vs. Unsubstituted or Fused Rings
- Metabolic Stability: The 5,6-dimethyl substitution in the thienopyrimidine core is associated with metabolic instability due to hydroxylation (rat microsomes) and sulfur oxidation (human microsomes) .
- Biological Activity: 5,6-Dimethyl derivatives exhibit higher selectivity for COX-2 over COX-1 (e.g., compound 9 in : IC₅₀ = 0.12 µM for COX-2 vs. 1.5 µM for COX-1), whereas unsubstituted thienopyrimidines often lack this specificity .
4-Substituent Modifications
- Indolylthio vs. However, ether-linked analogs (e.g., piperidine-substituted thienopyrimidines) demonstrate superior CNS distribution (Kp > 1) but retain high metabolic clearance .
Pharmacokinetic and Pharmacodynamic Profiles
Key Research Findings
- Metabolic Limitations: The 5,6-dimethyl group in thienopyrimidines is a metabolic hotspot, necessitating structural optimization for drug development .
- COX-2 Selectivity : Methyl substitution at positions 5 and 6 correlates with enhanced COX-2 selectivity, making the target compound a promising anti-inflammatory agent .
- CNS Penetration : Ether-linked analogs bypass the metabolic instability of the dimethyl core but retain high clearance rates, highlighting the need for alternative strategies .
Biological Activity
Overview
4-((1H-indol-3-yl)thio)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates features from indole, thieno, and pyrimidine structures, which are known for their diverse biological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors implicated in various diseases. Preliminary studies suggest that this compound may exert its effects through:
- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
Antiinflammatory Activity
Recent studies have evaluated the anti-inflammatory potential of related pyrimidine derivatives. For instance, compounds similar to this compound demonstrated significant inhibition of COX enzymes:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results indicate that the compound possesses significant anti-inflammatory properties comparable to established drugs like celecoxib .
Anticancer Activity
The anticancer properties of thieno[2,3-d]pyrimidine derivatives have been explored extensively. In vitro studies showed that compounds within this class inhibited the proliferation of various cancer cell lines:
| Cell Line | Compound Tested | Effect |
|---|---|---|
| A431 (Carcinoma) | Thieno-pyrimidine Derivative | Significant inhibition of cell growth |
| MCF7 (Breast) | Indole-substituted Derivative | Reduced viability at low concentrations |
These findings highlight the potential of these compounds as anticancer agents.
Case Studies
Several case studies have documented the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for their biological activities:
- Study on Anti-inflammatory Effects : A study assessed various pyrimidine derivatives for their ability to inhibit COX enzymes. The most potent compounds were found to significantly reduce inflammatory markers in vivo using carrageenan-induced paw edema models.
- Anticancer Evaluation : Another research effort focused on indole-substituted thieno[2,3-d]pyrimidines, demonstrating their effectiveness against multiple cancer types through cell cycle arrest and apoptosis induction mechanisms.
Structure-Activity Relationship (SAR)
The structure-activity relationship of thieno[2,3-d]pyrimidines indicates that modifications on the indole or thieno moieties can enhance biological activity:
- Electron-withdrawing groups on the pyrimidine ring increase potency against COX enzymes.
- Substituents on the indole ring can enhance anticancer properties by affecting cell permeability and receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
